3-hydroxy-7-methoxyisobenzofuran-1(3H)-one
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Overview
Description
Preparation Methods
The synthesis of 3-hydroxy-7-methoxyisobenzofuran-1(3H)-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring, which is a key structural component of this compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
These reactions often result in the formation of derivatives with altered biological activities .
Scientific Research Applications
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s anti-anxiety properties make it a subject of interest in neuropharmacology.
Mechanism of Action
The mechanism of action of 3-hydroxy-7-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-anxiety effects are believed to be mediated through modulation of neurotransmitter systems in the brain . The compound may interact with receptors and enzymes involved in the regulation of anxiety and stress responses.
Comparison with Similar Compounds
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one can be compared with other flavonoid compounds such as:
- 7-Methoxyflavonol
- Chrysin
- Galangin
- Luteolin
These compounds share similar structural features but differ in their specific biological activities and applications . The uniqueness of this compound lies in its potent anti-anxiety effects and its potential for further chemical modifications to enhance its properties .
Properties
CAS No. |
73713-38-9 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4,8,10H,1H3 |
InChI Key |
URTPDSARMPGSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC2O |
Origin of Product |
United States |
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